4-Cycloheptyloxane-4-carboxylicacid
Description
The field of organic chemistry is continually advancing through the design and synthesis of novel molecules with unique properties and potential applications. Among these, compounds that integrate diverse structural features, such as alicyclic rings, heterocyclic systems, and functional groups, are of particular interest. "4-Cycloheptyloxane-4-carboxylic acid" represents a spirocyclic structure where a cycloheptane (B1346806) ring and an oxane (tetrahydropyran) ring are joined at a single carbon atom, which also bears a carboxylic acid group. While this specific molecule is not extensively documented, its components are well-studied, and their combination suggests intriguing possibilities in molecular design.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-cycloheptyloxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12(15)13(7-9-16-10-8-13)11-5-3-1-2-4-6-11/h11H,1-10H2,(H,14,15) |
InChI Key |
SDLUUMMMHYHNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cycloheptyloxane 4 Carboxylicacid and Its Analogs
Retrosynthetic Analysis of 4-Cycloheptyloxane-4-carboxylic acid
A logical retrosynthetic analysis of 4-cycloheptyloxane-4-carboxylic acid suggests several possible disconnections. A primary disconnection can be made at the carboxylic acid group, which can be retrosynthetically derived from a Grignard reagent and carbon dioxide. libretexts.orgtransformationtutoring.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com This leads to a key intermediate, a 4-cycloheptyloxane substituted with a magnesium halide at the 4-position.
Further disconnection of the oxane ring itself can be envisioned through two main pathways. The first involves breaking the carbon-oxygen bonds, suggesting an intramolecular cyclization of a diol or a halo-alcohol as a plausible forward reaction. ucalgary.ca The second approach involves a carbon-carbon bond disconnection within a precursor, pointing towards a ring-closing metathesis (RCM) strategy. organic-chemistry.orgwikipedia.org
Approaches to Oxane Ring Formation in Substituted Systems
The formation of the substituted oxane ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the synthesis of tetrahydropyrans, the core structure of oxanes.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common and effective method for the formation of cyclic ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be applied in an intramolecular fashion to form rings. youtube.com For the synthesis of a 4,4-disubstituted oxane, a suitably substituted diol or halo-alcohol would be required. The cyclization of a delta-hydroxy acid to a delta-lactone is another example of an intramolecular cyclization that can form a six-membered ring containing oxygen. youtube.com
A general representation of intramolecular cyclization to form a substituted oxane is shown below:
| Precursor Type | Reagents and Conditions | Product |
| Halo-alcohol | Base (e.g., NaH) | Substituted Oxane |
| Diol | Acid catalyst | Substituted Oxane |
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including those found in oxygen heterocycles. wikipedia.orgdrughunter.com RCM utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org For the synthesis of an oxane, a diene precursor containing an ether linkage would be required. The resulting unsaturated oxane could then be reduced to the saturated target. The efficiency of RCM can be influenced by the choice of catalyst and reaction conditions, especially when dealing with sterically hindered or geminally disubstituted olefins. organic-chemistry.orgresearchgate.net
Below is a table summarizing common catalysts used in RCM:
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | Good activity for a range of dienes. |
| Grubbs' Catalyst | Second | Higher activity and better functional group tolerance. organic-chemistry.org |
| Hoveyda-Grubbs Catalyst | Second | Increased stability and recyclability. |
Cycloaddition Approaches for Oxane Scaffolds
Cycloaddition reactions offer another avenue for the construction of cyclic systems. While not as commonly employed for simple oxanes, they can be powerful for creating more complex, including spirocyclic, structures. nih.govresearchgate.netthieme-connect.comnih.govresearchgate.net For instance, a [3+2] cycloaddition reaction could be used to generate a five-membered ring which could then be transformed into the desired six-membered oxane. thieme-connect.comresearchgate.net Another possibility is a [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones to generate spirocyclic systems. nih.gov The synthesis of spirocyclic ethers is a topic of significant interest, with various methods being explored. researchgate.net The application of these methods to the specific target of 4-cycloheptyloxane-4-carboxylic acid would require careful selection of the cycloaddition partners to achieve the desired substitution pattern. nih.govthieme-connect.com
Introduction of the Cycloheptyl Moiety and Carboxylic Acid Group
The final key steps in the synthesis involve the installation of the cycloheptyl and carboxylic acid groups at the 4-position of the oxane ring.
Strategies for C-C Bond Formation at the Oxane Ring (e.g., Grignard reactions)
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.orgmnstate.edumasterorganicchemistry.comlibretexts.org In the context of synthesizing 4-cycloheptyloxane-4-carboxylic acid, a cycloheptyl Grignard reagent (cycloheptylmagnesium bromide or chloride) would be a key intermediate. This reagent can be prepared by reacting a cycloheptyl halide with magnesium metal. orgsyn.org
The introduction of the cycloheptyl group could be achieved by reacting the Grignard reagent with a suitable electrophile at the 4-position of the oxane ring, such as a ketone. Subsequent carboxylation of the resulting tertiary alkoxide is not a direct route. A more plausible approach involves the formation of a Grignard reagent from a 4-halo-4-cycloheptyloxane intermediate. This new Grignard reagent can then be reacted with carbon dioxide (dry ice) to yield the desired carboxylic acid upon acidic workup. libretexts.orgtransformationtutoring.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com This carboxylation of Grignard reagents is a well-established method for the synthesis of carboxylic acids. transformationtutoring.commasterorganicchemistry.comyoutube.com The steric hindrance at the quaternary carbon could present a challenge for this reaction. organic-chemistry.org
The synthesis of 4,4-disubstituted piperidines, which are nitrogen analogs of the target oxane, has been reported and can offer insights into the construction of such sterically demanding centers. nih.govnih.gov
Carboxylation Techniques (e.g., Nitrile Hydrolysis, Carbonylation)
The introduction of the carboxylic acid moiety at the 4-position of the oxane ring is a critical step in the synthesis of 4-Cycloheptyloxane-4-carboxylic acid. Two primary carboxylation techniques are prominently utilized: the hydrolysis of a nitrile precursor and carbonylation reactions, often involving Grignard reagents.
Nitrile Hydrolysis: This is a classic and reliable two-step sequence. It begins with the synthesis of the corresponding nitrile, 4-cycloheptyl-4-cyanooxane, which is typically formed by the nucleophilic substitution of a suitable leaving group (like a halide) with a cyanide salt. The subsequent hydrolysis of the nitrile group to a carboxylic acid can be performed under either acidic or basic conditions. lumenlearning.combyjus.com
Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a strong mineral acid like hydrochloric acid (HCl). commonorganicchemistry.comlibretexts.org This method directly yields the carboxylic acid and an ammonium (B1175870) salt. byjus.com The reaction proceeds through protonation of the nitrile, which increases its electrophilicity, followed by the nucleophilic attack of water. lumenlearning.com An amide is formed as an intermediate. byjus.comchemistrysteps.com
Base-Catalyzed Hydrolysis : This involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). commonorganicchemistry.comlibretexts.org This process initially forms a carboxylate salt and ammonia. libretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate and yield the final carboxylic acid. libretexts.org
Carbonylation using Grignard Reagents: An alternative route involves the use of an organometallic intermediate. This method starts with a precursor like 4-chloro-4-cycloheptyloxane. This halide is converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent. youtube.comyoutube.com This highly nucleophilic Grignard reagent is then treated with solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group. youtube.comyoutube.com A final acidic workup protonates the resulting carboxylate to afford the desired carboxylic acid. youtube.com This method has the advantage of being applicable to various substrates, including those where SN2 reactions for nitrile synthesis might be difficult. youtube.com
Below is a comparative table of these carboxylation methods.
| Feature | Nitrile Hydrolysis (Acidic) | Nitrile Hydrolysis (Basic) | Carbonylation (Grignard) |
| Precursor | 4-Cycloheptyl-4-cyanooxane | 4-Cycloheptyl-4-cyanooxane | 4-Halo-4-cycloheptyloxane |
| Key Reagents | H₂O, Strong Acid (e.g., HCl) commonorganicchemistry.com | 1. Strong Base (e.g., NaOH) 2. Strong Acid commonorganicchemistry.com | 1. Mg, Ether 2. CO₂ 3. Acid youtube.com |
| Intermediate | Amide byjus.com | Carboxylate Salt libretexts.org | Carboxylate youtube.com |
| Final Product | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Considerations | Direct to acid; avoids a separate acidification step. byjus.com | Requires a final acidification step to obtain the free acid. libretexts.org | Sensitive to acidic protons in the substrate. youtube.com |
Stereoselective Introduction of Substituents
Achieving stereocontrol during the synthesis of substituted analogs of 4-Cycloheptyloxane-4-carboxylic acid is crucial for developing specific molecular scaffolds. The stereochemistry is often dictated by the synthetic route used to form the oxane ring or by the selective introduction of substituents on a pre-formed ring.
The synthesis of substituted oxetanes, a related four-membered ring system, provides insight into applicable strategies. For instance, stereocontrolled synthesis can be achieved starting from 1,3-diols, where the syn- or anti- configuration of the diol directs the stereochemical outcome of the subsequent cyclization. acs.org A similar principle can be applied to the synthesis of substituted oxanes from corresponding 1,5-diols.
Furthermore, intramolecular cyclization reactions, such as haloetherification, can proceed with high regio- and stereoselectivity. nih.gov The stereoselectivity in such reactions can be controlled by the conformation of the substrate as it forms the key intermediate, such as a bromonium ion. nih.gov For creating complex substitution patterns on the oxane ring, intramolecular Michael additions have been shown to produce highly substituted oxetanes stereoselectively, a strategy that could be adapted for six-membered oxane rings. rsc.org These methods allow chemists to control the spatial arrangement of functional groups, which is essential for creating structurally precise molecules. fiveable.me
Derivatization Strategies for 4-Cycloheptyloxane-4-carboxylicacid
The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.
Esterification and Amidation
Esterification: The conversion of 4-Cycloheptyloxane-4-carboxylic acid to its corresponding esters is a fundamental derivatization. Standard methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. However, given that strong acids can potentially lead to the opening of the oxane ring, milder conditions are often preferred. nih.govchemrxiv.org These can include reaction with alkyl halides in the presence of a non-nucleophilic base. chemrxiv.org
Amidation: The formation of amides from the carboxylic acid is another key transformation, often employed to link the molecule to other chemical entities. nih.gov This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. vanderbilt.edu Alternatively, a wide variety of peptide coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions, avoiding the need for the harsh reagents required for acyl chloride formation.
Functional Group Interconversions on the Oxane Ring and Cycloheptyl Moiety
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. fiveable.meimperial.ac.uk This allows for the modification of the oxane and cycloheptyl portions of the molecule, expanding the library of accessible analogs.
Potential transformations include:
Oxidation: Introduction of a hydroxyl group onto the cycloheptyl ring via selective C-H oxidation, followed by further oxidation to a ketone. Primary alcohols can be oxidized to aldehydes or carboxylic acids using reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or stronger oxidants for the acid. solubilityofthings.com Secondary alcohols are oxidized to ketones. fiveable.me
Reduction: If a ketone is present on either ring, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com
Halogenation: Introduction of a halogen atom, such as bromine, onto the cycloheptyl ring can be achieved using reagents like N-bromosuccinimide. google.com This halide can then serve as a leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu
Green Chemistry Principles in the Synthesis of Oxane Carboxylic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxane carboxylic acids.
Key green chemistry strategies applicable to these syntheses include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. mdpi.com
Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com
Use of Safer Reagents: Substituting toxic and hazardous reagents with safer alternatives. For example, using mild oxidizing agents like potassium permanganate (B83412) in aqueous solutions can be a greener alternative to some heavy-metal-based oxidants. mdpi.com
By integrating these principles, the synthesis of 4-Cycloheptyloxane-4-carboxylic acid and its derivatives can be made more sustainable and environmentally friendly. researchgate.net
Advanced Structural Elucidation and Stereochemical Analysis of 4 Cycloheptyloxane 4 Carboxylicacid
Spectroscopic Characterization Techniques
The structural framework and stereochemistry of 4-Cycloheptyloxane-4-carboxylicacid can be meticulously elucidated using a combination of advanced spectroscopic techniques. These methods provide complementary information, allowing for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically in the range of 10-12 ppm, a characteristic feature of carboxylic acids libretexts.org. The protons on the cycloheptyl and oxane rings will exhibit complex multiplets in the upfield region, generally between 1.0 and 4.0 ppm.
The protons on the carbons adjacent to the oxygen atom in the oxane ring (positions 3 and 5) are expected to be deshielded and resonate at approximately 3.5-4.0 ppm. The protons of the cycloheptyl ring would likely appear as a series of overlapping multiplets between 1.2 and 2.5 ppm. The proton at the carbon bearing the carboxylic acid group (position 4 of the oxane ring) would be deshielded due to the electronegativity of the adjacent oxygen and the carboxylic acid group.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| Oxane H3, H5 (axial) | 3.5 - 3.8 | multiplet | |
| Oxane H3, H5 (equatorial) | 3.8 - 4.1 | multiplet | |
| Oxane H2, H6 (axial) | 1.6 - 1.9 | multiplet | |
| Oxane H2, H6 (equatorial) | 1.9 - 2.2 | multiplet | |
| Cycloheptyl H1' | 2.2 - 2.6 | multiplet | |
| Cycloheptyl CH₂ | 1.2 - 1.8 | multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 175-185 ppm libretexts.org. The carbon atom to which the carboxylic acid and cycloheptyl groups are attached (C4 of the oxane ring) would also be significantly deshielded. The carbons adjacent to the oxygen in the oxane ring (C3 and C5) are expected to resonate around 65-75 ppm. The remaining carbons of the cycloheptyl and oxane rings will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 175 - 185 |
| Oxane C4 | 75 - 85 |
| Oxane C3, C5 | 65 - 75 |
| Oxane C2, C6 | 30 - 40 |
| Cycloheptyl C1' | 40 - 50 |
| Cycloheptyl CH₂ | 25 - 35 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cycloheptyl and oxane rings, allowing for the tracing of the spin systems and confirming the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons, enabling the definitive assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the cycloheptyl ring to the C4 position of the oxane ring and the attachment of the carboxylic acid group to the same carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding connectivity acdlabs.comlibretexts.orgyoutube.com. For this compound, NOESY would reveal through-space interactions between the protons of the cycloheptyl ring and the protons of the oxane ring. This information would be vital in establishing the relative stereochemistry at the C4 position and the preferred conformation of the bicyclic system. For instance, observing a NOE correlation between a proton on the cycloheptyl ring and an axial proton on the oxane ring would provide strong evidence for their spatial proximity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid libretexts.org. A strong and sharp absorption due to the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. The C-O stretching vibration of the carboxylic acid and the C-O-C stretching of the oxane ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Predicted IR Absorption Data for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O (Carbonyl) | 1700 - 1725 | Strong, Sharp |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |
| C-O-C (Oxane) | 1050 - 1150 | Strong |
Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₂H₂₀O₃), the expected exact mass can be calculated. HRMS would provide a highly accurate mass measurement, confirming the elemental composition of the molecule and ruling out other potential structures. The fragmentation pattern observed in the mass spectrum would also provide further structural information, likely showing losses of water, carbon dioxide, and fragmentation of the cycloheptyl and oxane rings.
Conformational Analysis and Dynamic Studies of 4 Cycloheptyloxane 4 Carboxylicacid Systems
Conformational Preferences of the Oxane Ring in Substituted Systems
The oxane ring, like cyclohexane, is not planar and adopts several non-planar conformations to relieve ring strain. The most stable of these are the chair, boat, and twist-boat forms.
Chair, Boat, and Twist-Boat Conformations
The chair conformation is generally the most stable arrangement for a six-membered ring as it minimizes both torsional strain (staggered arrangement of all C-C bonds) and angle strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The boat conformation is less stable than the chair due to torsional strain from eclipsing interactions between four of the carbon atoms and steric hindrance between the "flagpole" hydrogens. The twist-boat (or skew-boat) conformation is a more stable intermediate between boat forms, which relieves some of the torsional and steric strain.
Influence of Cycloheptyl and Carboxylic Acid Substituents on Ring Conformation
In 4,4-disubstituted oxanes, the chair conformation is still highly favored. The key consideration is the relative orientation of the two substituents. In the case of 4-Cycloheptyloxane-4-carboxylic acid, both the bulky cycloheptyl group and the carboxylic acid group are attached to the same carbon (C4).
Given the significant steric bulk of the cycloheptyl group, it will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the hydrogens (or lone pairs of the oxygen) at the C2 and C6 positions of the oxane ring. Consequently, the carboxylic acid group would be forced into the axial position.
Conformational Dynamics and Ring Inversion Barriers
The different conformations of the oxane ring are not static but are in a state of dynamic equilibrium. The most significant dynamic process is ring inversion, where one chair conformation flips into the other.
NMR-Based Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclic systems. bohrium.comnih.govmdpi.com By analyzing the chemical shifts, coupling constants, and line shapes of the NMR signals at different temperatures, it is possible to determine the rates of conformational interchange and the relative populations of different conformers.
For 4-Cycloheptyloxane-4-carboxylic acid, variable-temperature NMR studies would be expected to show a coalescence of signals as the temperature is raised, corresponding to the rapid interconversion between the two chair forms. The large cycloheptyl group would likely lead to a strong bias in the equilibrium, with the conformer having the cycloheptyl group in the equatorial position being predominantly populated.
Theoretical Calculations of Energy Barriers
Theoretical calculations, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of conformational changes. nih.gov These calculations can be used to determine the relative energies of the different conformers and the energy barriers for their interconversion.
For a monosubstituted cyclohexane, the energy barrier for chair-chair interconversion is typically around 10-11 kcal/mol. For 4,4-disubstituted systems, the barrier may be slightly altered depending on the nature of the substituents. Theoretical calculations for 4-Cycloheptyloxane-4-carboxylic acid would likely predict a similar energy barrier for the oxane ring inversion. rsc.org
Table 1: Estimated Energy Barriers for Ring Inversion in Related Cyclic Systems
| Compound | Method | Energy Barrier (kcal/mol) |
| 2-lithio-N-formylpyrrolidine (in ether) | DFT (B3LYP/6-31+G) | 15.7 nih.gov |
| N-methyltetrahydro-1,2-oxazine | Experimental | 13.7 rsc.org |
This table provides examples of inversion barriers in other heterocyclic systems to give a general idea of the energy scales involved. The actual barrier for 4-Cycloheptyloxane-4-carboxylic acid may differ.
Reactivity and Mechanistic Studies of 4 Cycloheptyloxane 4 Carboxylicacid
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site of reactivity in 4-Cycloheptyloxane-4-carboxylicacid. Its transformations are central to the chemical profile of the molecule.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, though it typically requires harsh conditions for simple alkanoic acids. The stability of the resulting carbanion or carbocation intermediate is a key factor. For this compound, the direct loss of CO2 would generate a carbanion at a quaternary center, which is generally unstable.
However, specific catalytic systems can facilitate decarboxylation. For instance, palladium-catalyzed reactions have been shown to effect decarboxylative aromatization in substituted cyclohexyl carboxylic acids, suggesting that under certain oxidative conditions, the oxane ring could potentially undergo transformations coupled with decarboxylation. nih.gov In some cases, decarboxylation can be acid-catalyzed, although this is more common for acids with electron-donating groups that can stabilize a resulting carbocation. researchgate.net Given the structure of this compound, such a pathway would be challenging without rearrangement.
| Reaction Type | Conditions | Expected Outcome |
| Thermal Decarboxylation | High Temperature | Low efficiency due to unstable carbanion intermediate |
| Oxidative Decarboxylation | Metal Catalyst (e.g., Pd), Heat | Potential for coupled aromatization or rearrangement |
| Acid-Catalyzed Decarboxylation | Strong Acid | Unlikely without significant structural rearrangement |
Acid-Catalyzed Reactions
Under acidic conditions, the carboxylic acid moiety can undergo several characteristic reactions. Esterification, upon treatment with an alcohol, is a fundamental transformation. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The bulky cycloheptyl group and the quaternary center may sterically hinder the approach of very large alcohols, but reactions with smaller primary alcohols should proceed readily.
Other acid-catalyzed reactions include conversion to acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), and subsequent conversion to amides or other acid derivatives. Gold catalysts have also been shown to facilitate the addition of carboxylic acids to unsaturated bonds, like alkynes and allenes, which could be a potential reaction pathway if an unsaturated moiety were present in a reactant. mdpi.com
Reactions of the Oxane Ring
The tetrahydropyran (B127337) (oxane) ring is generally stable, but its ether linkage makes it susceptible to cleavage under specific, often acidic, conditions.
Ring-Opening Reactions and Their Regioselectivity
The cleavage of the oxane ring in this compound would require strong acidic conditions. Protonation of the ether oxygen would be the initial step, making the adjacent carbons electrophilic. Nucleophilic attack would then lead to ring opening.
Stability and Isomerization Pathways
The oxane ring itself is conformationally stable, preferring a chair-like geometry similar to cyclohexane. Isomerization pathways, such as conversion to a lactone, would require significant bond reorganization, including oxidation and ring cleavage, and are not typically facile. While analogies can be drawn to the isomerization of smaller rings like oxetanes, the six-membered oxane ring does not possess the same degree of ring strain and is therefore less prone to such rearrangements under normal conditions.
Influence of Substituents on Reactivity (e.g., Stereo-electronic Effects)
The cycloheptyl and carboxylic acid groups at the 4-position significantly influence the molecule's reactivity through both steric and electronic effects.
Steric Effects: The bulky cycloheptyl group can sterically hinder the approach of reagents to the carboxylic acid functional group and to the adjacent positions on the oxane ring. This could modulate the rates of reactions such as esterification with bulky alcohols.
Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and can influence geometry, stability, and reactivity. wikipedia.org In the context of this compound, the orientation of the lone pairs on the ring's oxygen atom relative to the antibonding orbitals (σ) of adjacent C-C and C-H bonds can affect the ring's conformation and reactivity. For instance, an anti-periplanar alignment of an oxygen lone pair with a neighboring σ orbital can lead to a stabilizing hyperconjugation effect. wikipedia.org Such interactions are well-studied in cyclohexane-derived systems and play a crucial role in determining their conformational preferences and reactivity patterns. semanticscholar.orgdntb.gov.ua While specific data for the title compound is unavailable, these fundamental stereoelectronic principles would govern its behavior. nih.govresearchgate.net
| Effect | Description | Potential Impact on this compound |
| Steric Hindrance | The physical blocking of a reaction site by bulky groups. | The cycloheptyl group may slow reactions at the carboxylic acid and hinder nucleophilic attack on the oxane ring. |
| Stereoelectronic Effects | The influence of orbital alignment on molecular properties and reactivity. | Governs the conformational preference of the oxane ring and can influence the acidity of adjacent C-H bonds and the susceptibility of the ring to cleavage. |
Investigation of Reaction Kinetics
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies on the reaction kinetics of 4-Cycloheptyloxane-4-carboxylic acid. This suggests that the kinetic behavior of this particular compound has not been a subject of published research.
While general principles of reaction kinetics for carboxylic acids and cycloalkane derivatives are well-established, no experimental data, such as reaction rates, rate constants, or activation energies, could be found specifically for 4-Cycloheptyloxane-4-carboxylic acid. Mechanistic studies detailing the step-by-step process of its reactions are also not available in the current body of scientific literature.
The lack of specific kinetic data prevents a detailed discussion and the creation of data tables as requested. Further empirical research would be required to determine the kinetic parameters and understand the reactivity of 4-Cycloheptyloxane-4-carboxylic acid.
Advanced Applications of 4 Cycloheptyloxane 4 Carboxylicacid As a Chemical Scaffold
Role as a Synthetic Intermediate for Complex Molecular Architectures
The inherent functionalities of 4-Cycloheptyloxane-4-carboxylic acid, namely the carboxylic acid group and the spirocyclic oxane ring, render it a valuable building block for the synthesis of intricate molecular designs.
Building Block for Heterocyclic Compound Synthesis
The carboxylic acid function of 4-Cycloheptyloxane-4-carboxylic acid is a key handle for its elaboration into various heterocyclic systems. Carboxylic acids are well-established precursors for a multitude of heterocycles through reactions such as condensation, cyclization, and rearrangement. researchgate.netyoutube.com For instance, the carboxylic acid can be converted into an acid chloride, amide, or ester, which can then undergo intramolecular reactions or intermolecular reactions with other building blocks to form new rings.
Research on analogous structures, such as 4-oxoquinoline-3-carboxylic acid derivatives, demonstrates how a carboxylic acid tethered to a cyclic system can be a precursor to fused heterocyclic systems like pyrroloquinolines and thiazepinoquinolines. semanticscholar.orgmdpi.com These transformations often involve the initial modification of the carboxylic acid, followed by cyclization reactions. Similarly, the synthesis of various heterocyclic compounds like β-lactams, oxazepines, and thiazolidin-4-ones often starts from carboxylic acid derivatives. researchgate.net
Table 1: Potential Heterocyclic Systems Derived from 4-Cycloheptyloxane-4-carboxylic acid
| Starting Material Analogue | Reagents/Conditions | Resulting Heterocyclic Core |
| 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate | Deprotonated malonic esters, followed by reductive lactamization | Tetrahydro-2,6-dioxo-1H-pyrrolo-[3,2-h]quinoline semanticscholar.org |
| 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid | PPA-catalyzed thermal lactamization | Substituted researchgate.netresearchgate.netthiazepino[2,3-h]quinolinecarboxylic acid mdpi.com |
| Schiff bases derived from carboxylic acids | Chloroacetyl chloride, thioglycolic acid | β-lactam derivatives, Thiazolidine-4-one derivatives researchgate.net |
Precursor for Spirocyclic and Bicyclic Systems
The structure of 4-Cycloheptyloxane-4-carboxylic acid is inherently spirocyclic. This feature makes it an attractive starting point for the synthesis of more complex spiro and bicyclic systems, which are prevalent in natural products and medicinally active compounds. The synthesis of spirocycles is a significant area of organic chemistry, with various methods developed for their construction. nih.govresearchgate.net
The carboxylic acid group can be used to introduce other functionalities or to initiate ring-forming reactions. For example, conversion of the carboxylic acid to a ketone or an alkene could provide a handle for intramolecular aldol (B89426) reactions, Michael additions, or cycloadditions to form bicyclic systems. The existing spirocyclic core acts as a rigid template, potentially influencing the stereochemical outcome of such transformations. The synthesis of spiro[4.5]decane and spiro[4.6]undecane carboxylic acids highlights the interest in such carbocyclic spiranes. nih.gov
Potential as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Synthesis
Should 4-Cycloheptyloxane-4-carboxylic acid be resolved into its enantiomers, it holds potential for applications in asymmetric synthesis. A chiral carboxylic acid can be employed as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.
Furthermore, the rigid spirocyclic framework could be elaborated into chiral ligands for asymmetric catalysis. The carboxylic acid provides a convenient point of attachment for phosphine, amine, or other coordinating groups. The defined spatial arrangement of these groups around a metal center could create a chiral environment that induces high enantioselectivity in a variety of transformations. The use of naturally occurring chiral molecules like proline, which contains a carboxylic acid and a secondary amine in a rigid ring, as a catalyst for asymmetric reactions showcases the power of this concept. youtube.com
Integration into Solid-Phase Organic Synthesis (SPOS) as a Cleavable Linker or Substrate
The carboxylic acid functionality of 4-Cycloheptyloxane-4-carboxylic acid makes it amenable for integration into solid-phase organic synthesis (SPOS). In SPOS, molecules are built step-by-step on a solid support, which simplifies purification as excess reagents and byproducts are washed away.
The compound could be attached to a resin support via its carboxylic acid group, forming an ester or amide linkage. The rest of the molecule can then be elaborated in a stepwise fashion. The cycloheptyl and oxane rings provide a robust and potentially sterically demanding scaffold. The linkage to the solid support can be designed to be cleavable under specific conditions, releasing the final product into solution. Carboxylic acids are fundamental to many polymers, such as polyesters and polyamides, which are the basis of many solid supports. fiveable.me
Exploration in Materials Science
The structural features of 4-Cycloheptyloxane-4-carboxylic acid suggest potential, though currently unexplored, applications in materials science. If converted to a dicarboxylic acid or a diol derivative, it could serve as a monomer for the synthesis of novel polyesters or polyamides. fiveable.me The bulky and rigid spirocyclic core would be expected to influence the properties of the resulting polymer, potentially leading to materials with high thermal stability, specific solubility characteristics, or interesting morphological properties. The incorporation of such non-planar, rigid structures into a polymer backbone can disrupt chain packing and lead to amorphous materials with unique properties.
Application in Analytical Chemistry
In the field of analytical chemistry, a unique and well-characterized molecule like 4-Cycloheptyloxane-4-carboxylic acid could serve as a valuable reference standard. For instance, in chromatographic techniques such as HPLC or GC, it could be used for the calibration of instruments or as an internal standard for the quantification of related compounds. Its specific mass and fragmentation pattern would also make it a useful reference compound in mass spectrometry.
Furthermore, the carboxylic acid group allows for derivatization, for example, with fluorescent tags, which would enable its use as a tracer or in specialized analytical assays. The development of specific analytical methods often relies on the availability of pure, well-characterized reference materials.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
Key areas of exploration will include:
Catalytic C-H Activation/Functionalization: Direct functionalization of C-H bonds on both the cycloheptane (B1346806) and tetrahydropyran (B127337) rings could offer a more atom-economical approach to the core scaffold and its derivatives.
Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and reproducibility for key synthetic steps, minimizing reaction times and improving energy efficiency.
Biocatalysis: The use of enzymes to catalyze specific transformations could provide high levels of stereoselectivity and reduce the reliance on traditional chemical reagents.
A comparative table of potential synthetic methodologies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Linear Synthesis | Well-established reaction pathways | Low overall yield, significant waste generation |
| Convergent Synthesis | Higher overall yield, modularity | Requires careful planning of synthetic fragments |
| Catalytic C-H Functionalization | High atom economy, reduced step count | Catalyst development, regioselectivity control |
| Flow Chemistry | Scalability, safety, reproducibility | Initial setup costs, potential for clogging |
| Biocatalysis | High stereoselectivity, green conditions | Enzyme stability and availability |
Exploration of Bioisosteric Replacements
In the context of medicinal chemistry and drug design, the carboxylic acid moiety of 4-Cycloheptyloxane-4-carboxylic acid is a key pharmacophoric feature. However, it can also present challenges related to metabolic stability and pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a critical strategy to optimize lead compounds.
Future research will undoubtedly explore a range of bioisosteres for the carboxylic acid group, including:
Tetrazoles: These five-membered heterocyclic rings are common carboxylic acid mimics with similar acidity and hydrogen bonding capabilities.
Acylsulfonamides: These functional groups can also mimic the acidic proton and hydrogen bonding pattern of carboxylic acids.
Hydroxamic Acids: While also acidic, hydroxamic acids can introduce metal-chelating properties, which could be advantageous in certain therapeutic contexts.
The following table outlines potential bioisosteric replacements and their rationale:
| Bioisosteric Replacement | Rationale for Use | Potential Impact on Properties |
| Tetrazole | Mimics acidity and hydrogen bonding of COOH | Improved metabolic stability, altered pKa |
| Acylsulfonamide | Similar acidic proton and H-bonding | Enhanced membrane permeability, modified pKa |
| Hydroxamic Acid | Acidic proton, metal chelation | Potential for new biological activities (e.g., enzyme inhibition) |
| Squaric Acid Derivatives | Divalent acidic functionality | Unique geometry and electronic properties |
Advanced Computational Modeling for Structure-Reactivity Correlations
The complex three-dimensional structure of 4-Cycloheptyloxane-4-carboxylic acid, with its spirocyclic center and flexible cycloheptyl ring, presents an ideal candidate for in-depth computational analysis. Advanced computational modeling will be instrumental in predicting its chemical reactivity, conformational preferences, and potential biological interactions.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: To predict electronic properties, reaction mechanisms, and spectroscopic signatures.
Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule and its interactions with biological macromolecules or materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate structural modifications with changes in biological activity, guiding the design of more potent and selective derivatives.
Expanding the Scope of Derivatization and Functionalization
The synthetic utility of 4-Cycloheptyloxane-4-carboxylic acid will be greatly enhanced by the development of a diverse toolbox of derivatization and functionalization reactions. These modifications will enable the fine-tuning of its physicochemical properties and the exploration of its potential in various applications.
Key areas for future synthetic exploration include:
Functionalization of the Cycloheptyl Ring: Introducing substituents onto the large cycloalkane ring can significantly impact lipophilicity and conformational preferences.
Modification of the Tetrahydropyran Ring: Introducing functionality onto the oxane ring can provide additional vectors for diversification.
Amide and Ester Formation: The carboxylic acid provides a convenient handle for the synthesis of a wide array of amide and ester derivatives, which are common in medicinal chemistry and material science.
Potential for Material Science Integration and Advanced Synthetic Tools
Beyond its potential in life sciences, the unique structural features of 4-Cycloheptyloxane-4-carboxylic acid make it an intriguing building block for new materials. Its rigid spirocyclic core combined with a functionalizable handle could be leveraged in the design of novel polymers, liquid crystals, or metal-organic frameworks (MOFs).
Future research in this area may focus on:
Polymerization: The carboxylic acid can be used as a monomer in the synthesis of polyesters or polyamides with unique thermal and mechanical properties.
Self-Assembling Systems: The amphiphilic nature of certain derivatives could lead to the formation of interesting self-assembled structures in solution.
Advanced Synthetic Tools: The use of automated synthesis platforms and high-throughput screening could accelerate the discovery of new derivatives with desired material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cycloheptyloxane-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer: Synthesis typically involves functionalization of the oxane ring and cycloheptyl group. For example, oxidation of substituted cycloheptyl alcohols using potassium permanganate under acidic conditions can yield the carboxylic acid moiety. Tailoring reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, anhydrous ether with lithium aluminum hydride may enhance reduction efficiency for intermediates. Reaction optimization should prioritize steric effects from the cycloheptyl group, which may hinder reagent access .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of 4-cycloheptyloxane-4-carboxylic acid?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for resolving stereoisomerism. Coupling constants in -NMR can reveal axial/equatorial substituent orientation. X-ray crystallography provides definitive stereochemical assignments, especially for crystalline derivatives. For dynamic conformational analysis, variable-temperature NMR or computational modeling (e.g., DFT) is recommended .
Q. How can researchers ensure reproducibility in synthesizing 4-cycloheptyloxane-4-carboxylic acid derivatives?
- Methodological Answer: Detailed experimental protocols must include precise reagent stoichiometry, reaction times, and purification methods (e.g., column chromatography gradients). Use high-purity solvents and validate intermediate structures via melting point analysis or mass spectrometry. Cross-referencing with established protocols for analogous compounds (e.g., 4-Hydrazinyloxane-4-carboxylic acid hydrochloride) ensures consistency .
Advanced Research Questions
Q. How does the steric hindrance of the cycloheptyl group influence the reactivity of the carboxylic acid moiety in nucleophilic substitution reactions?
- Methodological Answer: The bulky cycloheptyl group reduces electrophilicity at the carbonyl carbon by distorting the planar sp hybridization. Kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) can quantify steric effects. Computational tools (e.g., molecular docking) may predict steric clashes in enzyme-binding pockets, as seen in studies of cyclohexane derivatives .
Q. What strategies resolve contradictions in biological activity data across studies involving 4-cycloheptyloxane-4-carboxylic acid derivatives?
- Methodological Answer: Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to isolate confounding variables. Control for purity via HPLC and quantify enantiomeric excess if applicable. Meta-analyses of structure-activity relationship (SAR) datasets for related compounds (e.g., 4-Chlorocyclohexane-1-carboxylic acid) can identify trends obscured by experimental variability .
Q. How can computational models predict interactions between 4-cycloheptyloxane-4-carboxylic acid and specific enzyme targets?
- Methodological Answer: Molecular dynamics simulations using software like GROMACS or AutoDock can model ligand-enzyme binding. Input SMILES or InChI descriptors (e.g., from PubChem) to generate 3D conformers. Validate predictions with in vitro assays, as demonstrated for xanthene-carboxylic acid derivatives .
Q. What role does the oxane ring conformation play in the acid dissociation constant (pKa) of 4-cycloheptyloxane-4-carboxylic acid?
- Methodological Answer: The chair vs. boat conformation of the oxane ring affects electron density at the carboxylic acid group. Potentiometric titration under varied solvent conditions (e.g., water vs. DMSO) quantifies pKa shifts. Compare with cyclohexanol derivatives, where axial hydroxyl groups stabilize deprotonation .
Q. How to design a structure-activity relationship (SAR) study for 4-cycloheptyloxane-4-carboxylic acid analogs to optimize pharmacological properties?
- Methodological Answer: Systematically modify substituents (e.g., halogens, alkyl chains) and assess bioactivity. Use high-throughput screening for antimicrobial or anticancer activity, referencing protocols for hydrazinyloxane derivatives. Pair with ADMET profiling to prioritize candidates with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
